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molecular formula C14H20O4 B073285 Dimethyl 1,3-adamantanedicarboxylate CAS No. 1459-95-6

Dimethyl 1,3-adamantanedicarboxylate

Cat. No. B073285
M. Wt: 252.31 g/mol
InChI Key: YXMDGBXGJKYMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE039744E1

Procedure details

In the presence of an acid catalyst (p-toluenesulfonic acid), 1,3-dicarboxyadamantane obtained in Example 2 was allowed to react with an excess amount of methanol to give 1,3-dimethoxycarbonyladamantane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[C:12]([C:15]12[CH2:24][CH:19]3[CH2:20][CH:21]([CH2:23][C:17]([C:25](O)=[O:26])([CH2:18]3)[CH2:16]1)[CH2:22]2)([OH:14])=[O:13].[CH3:28][OH:29]>>[CH3:28][O:29][C:25]([C:17]12[CH2:18][CH:19]3[CH2:20][CH:21]([CH2:22][C:15]([C:12]([O:14][CH3:1])=[O:13])([CH2:24]3)[CH2:16]1)[CH2:23]2)=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C12CC3(CC(CC(C1)C3)C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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